molecular formula C7H3ClF2O B1586149 4-Chloro-2,6-difluorobenzaldehyde CAS No. 252004-45-8

4-Chloro-2,6-difluorobenzaldehyde

Cat. No. B1586149
M. Wt: 176.55 g/mol
InChI Key: GTTVSBCPMJQRSP-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorobenzaldehyde (4-Cl-2,6-DFBA) is an organic compound belonging to the class of aldehydes. It is a colorless liquid with a melting point of -50°C and boiling point of 132°C. It is soluble in water and ether but insoluble in hydrocarbons. 4-Cl-2,6-DFBA has a wide range of applications in scientific research, ranging from synthesis methods to biochemical and physiological effects.

Scientific Research Applications

  • Synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil

    • Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil .
    • Method : This compound is synthesized via a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea .
  • Synthesis of 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole

    • Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole .
    • Method : This compound is synthesized by reacting with 1,2-phenylenediamine in the presence of a catalytic amount of p-toluenesulfonic acid .
  • Synthesis of (3E)-4-(2,6-Difluorophenyl)-3-buten-2-one

    • Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize (3E)-4-(2,6-Difluorophenyl)-3-buten-2-one .
    • Method : This compound is synthesized by Wittig olefination reaction with acetylmethylidenetriphenyl phosphorane .

properties

IUPAC Name

4-chloro-2,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTVSBCPMJQRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378511
Record name 4-Chloro-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-difluorobenzaldehyde

CAS RN

252004-45-8
Record name 4-Chloro-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-2,6-DIFLUOROBENZALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a −78° C. solution of 1-chloro-3,5-difluoro-benzene (5.0 g, 34 mmol) in THF (70 mL) at was added n-butyl lithium (1.6 M in hexane, 19 mL). After 50 min, DMF (5.2 mL, 67 mmol) was added and the reaction was allowed to warm to rt over 18 h. After the addition of 0.5 M HCl (150 mL) and ether (150 mL), the aqueous layer was extracted with Et2O (3×). The combined organic extracts were dried and concentrated to provide a yellow solid. The crude material was dissolved in warm hexanes and a small amount of white solid formed upon cooling. This white solid was filtered off and discarded. The filtrate was concentrated to provide the title compound as a light yellow solid (2.5 g, 41%). 1H NMR (CDCl3): 10.3 (s, 1H), 7.06 (d, J=8.1 Hz, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
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Quantity
70 mL
Type
solvent
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Quantity
5.2 mL
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reactant
Reaction Step Two
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150 mL
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reactant
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150 mL
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solvent
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crude material
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hexanes
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Yield
41%

Synthesis routes and methods II

Procedure details

To a solution of 3,5-difluoro-1-chlorobenzene (5.0 g, 34 mmol) in tetrahydrofuran (70 mL) at −78° C. was added a solution of n-butyllithium in hexane (12.1 mL, 2.5 M, 30 mmol). After stirring for 1 hour, dimethylformamide (5.2 mL, 67 mmol) was added, and the mixture was stirred for 1.5 hours. The mixture was warmed to ambient temperature, diluted with ether and poured into 150 mL of 0.5 M aqueous HCl. The aqueous phase was extracted 3× into ether, and the combined organic layers were dried over MgSO4, filtered and concentrated in vacuo, affording 5.72 g (96%) of 4-chloro-2,6-difluoro-benzaldehyde as a colorless solid. 1H NMR (400 MHz, CDCl3) δ 10.27 (s, 1H), 7.04 (d, 2H, J=7.9 Hz) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
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5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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